molecular formula C24H23Br2NO5 B12456069 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide

Cat. No.: B12456069
M. Wt: 565.2 g/mol
InChI Key: MGKVIEYXPMMYSJ-UHFFFAOYSA-N
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Description

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine and methoxy groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of bromine atoms with other halogens or functional groups .

Scientific Research Applications

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The presence of bromine and methoxy groups can enhance its binding affinity and specificity, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is unique due to its dual bromine and methoxy substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .

Properties

Molecular Formula

C24H23Br2NO5

Molecular Weight

565.2 g/mol

IUPAC Name

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H23Br2NO5/c1-29-19-10-15(17(25)12-21(19)31-3)23(27-24(28)14-8-6-5-7-9-14)16-11-20(30-2)22(32-4)13-18(16)26/h5-13,23H,1-4H3,(H,27,28)

InChI Key

MGKVIEYXPMMYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)NC(=O)C3=CC=CC=C3)Br)OC

Origin of Product

United States

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